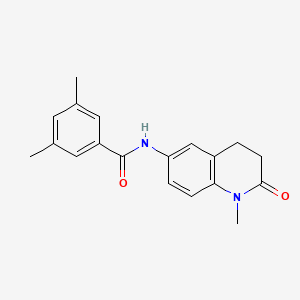

3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like this typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using software like Gaussian 09 . This software can provide a visual representation of the molecule and calculate various properties.Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions . For example, the ratio between two isomers can be about 50:50 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques . For example, the spectrum of a similar compound showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons .Applications De Recherche Scientifique

3,5-DMQBA has been studied for its ability to act as a novel agonist for the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including sleep, appetite, and mood. As such, 3,5-DMQBA has potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, 3,5-DMQBA has been studied for its potential use as a fluorescent probe for imaging and tracking live cells. This could be useful for studying the behavior of cells in different environments, or for tracking the response of cells to drugs or other treatments.

Mécanisme D'action

3,5-DMQBA binds to the serotonin 5-HT2A receptor and acts as an agonist, meaning that it activates the receptor. This activation causes a cascade of physiological effects, such as increased serotonin levels in the brain and increased heart rate. Additionally, the activation of the receptor causes a variety of downstream biochemical and physiological effects, such as increased production of certain proteins, changes in gene expression, and changes in cell behavior.

Biochemical and Physiological Effects

The activation of the serotonin 5-HT2A receptor by 3,5-DMQBA has been shown to have a variety of biochemical and physiological effects. For example, 3,5-DMQBA has been shown to increase the levels of certain proteins, such as cAMP, PKA, and ERK, in cells. Additionally, 3,5-DMQBA has been shown to alter gene expression, leading to changes in cell behavior. Finally, 3,5-DMQBA has been shown to increase heart rate in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

3,5-DMQBA has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Second, it is a highly potent agonist for the serotonin 5-HT2A receptor, making it an ideal tool for studying the receptor. Finally, its fluorescent properties make it an ideal tool for imaging and tracking live cells.

However, 3,5-DMQBA also has some limitations. First, it is a synthetic molecule, so its long-term effects on cells and organisms are not known. Second, its fluorescent properties can make it difficult to accurately quantify its effects in laboratory experiments. Finally, it is not a selective agonist for the serotonin 5-HT2A receptor, so its effects on other receptors are not known.

Orientations Futures

The potential applications of 3,5-DMQBA are vast, and there are many potential future directions for research. First, it could be used to study the role of the serotonin 5-HT2A receptor in various physiological processes. Second, it could be used to study the effects of different environmental factors on cells and organisms. Third, it could be used to develop new fluorescent probes for imaging and tracking live cells. Finally, it could be used to develop new drugs or treatments for psychiatric disorders such as depression and anxiety.

Méthodes De Synthèse

3,5-DMQBA is synthesized by a multi-step process that involves the reaction of a quinoline derivative with a benzamide derivative. The first step involves the reaction of a quinoline derivative with ethyl chloroformate to form an ethyl ester. This ethyl ester is then reacted with a benzamide derivative in the presence of a base to form the desired 3,5-DMQBA product. The reaction is generally carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Propriétés

IUPAC Name |

3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-12-8-13(2)10-15(9-12)19(23)20-16-5-6-17-14(11-16)4-7-18(22)21(17)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRGLKIQFGYGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6563286.png)

![2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563295.png)

![5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563303.png)

![5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563304.png)

![5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6563313.png)

![2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6563320.png)

![2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563323.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B6563335.png)

![6-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6563341.png)

![3,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6563346.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B6563356.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B6563362.png)

![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6563366.png)

![3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6563368.png)